molecular formula C16H23NO4 B3157449 Boc-Phe(3,5-Me)-OH CAS No. 849440-33-1

Boc-Phe(3,5-Me)-OH

Cat. No.: B3157449
CAS No.: 849440-33-1
M. Wt: 293.36 g/mol
InChI Key: YTXNDRYCIWRWPG-ZDUSSCGKSA-N
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Description

Boc-Phe(3,5-Me)-OH, also known as tert-butoxycarbonyl-3,5-dimethyl-L-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group and methyl groups at the 3 and 5 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(3,5-Me)-OH typically involves the protection of the amino group of 3,5-dimethyl-L-phenylalanine with a Boc group. This can be achieved by reacting 3,5-dimethyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe(3,5-Me)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Deprotection: 3,5-dimethyl-L-phenylalanine.

    Coupling: Peptides containing this compound as a residue.

Scientific Research Applications

Boc-Phe(3,5-Me)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: It serves as a precursor in the development of peptide-based drugs.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Boc-Phe(3,5-Me)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-Phe-OH: tert-butoxycarbonyl-L-phenylalanine.

    Boc-Tyr-OH: tert-butoxycarbonyl-L-tyrosine.

    Boc-Trp-OH: tert-butoxycarbonyl-L-tryptophan.

Uniqueness

Boc-Phe(3,5-Me)-OH is unique due to the presence of methyl groups at the 3 and 5 positions of the phenyl ring, which can influence its steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

(2S)-3-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-11(2)8-12(7-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXNDRYCIWRWPG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181836
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849440-33-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849440-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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